3-Naphthalen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a naphthalene ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Another method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant for C-H bond oxidation and functionalization under metal-free conditions . This method is efficient and provides high yields of the desired ester.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, tert-butyl esters are used as protecting groups for carboxylic acids due to their stability and ease of removal under acidic conditions . This makes them useful in the synthesis of peptides and other complex molecules.
Mechanism of Action
The mechanism of action of ®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester group but differ in the rest of their structure.
Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups attached.
Piperazine derivatives: Compounds containing a piperazine ring with various substituents.
Uniqueness
®-3-NAPHTHALEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a naphthalene ring, a piperazine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-(naphthalen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-11-10-21-18(14-22)13-15-8-9-16-6-4-5-7-17(16)12-15/h4-9,12,18,21H,10-11,13-14H2,1-3H3 |
InChI Key |
LCDJMIHRJMHXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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